Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative, such as 4-bromobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Amination Reaction: The amino group can be introduced through an amination reaction using an appropriate amine, such as aniline, under suitable reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.
Substitution: The bromine atom in the bromophenyl sulfonyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-{[(4-methylphenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the presence of different substituents.
Biological Activity
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate (CAS No. 477847-43-1) is a synthetic compound notable for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C16H12BrNO4S2
- Molecular Weight : 426.3 g/mol
- Structure : The compound features a benzothiophene core with a sulfonamide group and a carboxylate ester, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of Benzothiophene Core : Cyclization of suitable precursors under acidic or basic conditions.
- Introduction of Sulfonamide Group : Reaction with sulfonyl chloride derivatives.
- Esterification : Using methanol and a catalyst to form the carboxylate ester.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown moderate to strong activity against various bacterial strains.
- Antioxidant Properties : Its ability to scavenge free radicals has been evaluated using methods like DPPH and ABTS assays.
- Enzyme Inhibition : It has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are significant in treating neurodegenerative diseases and infections, respectively.
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of this compound against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated strong inhibition at specific concentrations.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Salmonella typhi | 15 | 50 |
Bacillus subtilis | 18 | 50 |
Escherichia coli | 12 | 50 |
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH method, with results compared to standard antioxidants like ascorbic acid.
Compound | DPPH Inhibition (%) |
---|---|
This compound | 45 |
Ascorbic Acid | 85 |
Butylated Hydroxyanisole (BHA) | 78 |
Enzyme Inhibition Studies
The compound's inhibitory effects on AChE were significant, suggesting potential therapeutic applications in neurodegenerative disorders.
Compound | AChE Inhibition (%) |
---|---|
This compound | 60 |
Standard Inhibitor | 90 |
The mechanism through which this compound exerts its effects may involve:
- Enzyme Binding : Interacting with active sites of enzymes to inhibit their function.
- Receptor Interaction : Modulating signal transduction pathways by binding to specific receptors.
- Gene Expression Modulation : Influencing the expression of genes related to cell growth and apoptosis.
Properties
IUPAC Name |
methyl 5-[(4-bromophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S2/c1-22-16(19)15-9-10-8-12(4-7-14(10)23-15)18-24(20,21)13-5-2-11(17)3-6-13/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPKYHJSVQQYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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